molecular formula C10H24Cl2N2O2S B2529179 3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride CAS No. 2126178-81-0

3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride

Cat. No.: B2529179
CAS No.: 2126178-81-0
M. Wt: 307.27
InChI Key: HVLUJJNMBHUESX-UHFFFAOYSA-N
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Description

3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride is a chemical compound with the molecular formula C10H24Cl2N2O2S It is a derivative of tetrahydrothiophene, featuring a diethylaminoethyl group and a sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring through a cyclization reaction.

    Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group is introduced via nucleophilic substitution reactions.

    Oxidation to Form the Sulfone: The tetrahydrothiophene ring is oxidized to form the sulfone moiety.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone back to the sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, while the sulfone moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-((2-(Dimethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide: Similar structure but with dimethylamino group instead of diethylamino.

    3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1-oxide: Similar structure but with a sulfoxide instead of a sulfone.

Uniqueness

3-((2-(Diethylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylaminoethyl group provides specific interactions with biological targets, while the sulfone moiety offers stability and reactivity in various chemical reactions.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N',N'-diethylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S.2ClH/c1-3-12(4-2)7-6-11-10-5-8-15(13,14)9-10;;/h10-11H,3-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLUJJNMBHUESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1CCS(=O)(=O)C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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